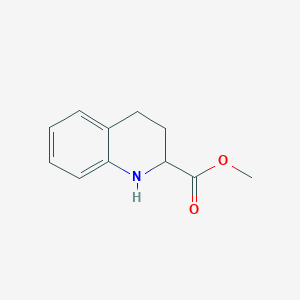

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEPYLDNGYGKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961359 | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40971-35-5 | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate" fundamental properties

An In-Depth Technical Guide to Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound featuring a tetrahydroquinoline core, which is a prevalent structural motif in a vast number of natural products and medicinally active compounds.[1] As a bifunctional molecule possessing both a secondary amine and a methyl ester, it serves as a versatile chiral building block in organic synthesis. The tetrahydroquinoline scaffold is considered a "privileged structure" in drug discovery, appearing in compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and neuroprotective properties.[1]

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental physicochemical properties, spectroscopic profile, synthetic methodologies, chemical reactivity, and applications, with a focus on the scientific rationale behind its use and manipulation.

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's intrinsic properties is foundational to its application in research and development. This section details the structural, physical, and spectroscopic characteristics of this compound.

Chemical Structure and Core Properties

The molecule consists of a fused benzene and a dihydropyridine ring, with a methoxycarbonyl group at the C2 position, which is a stereocenter.

Detailed Experimental Protocol

This protocol describes a representative two-step synthesis. Causality: The choice of a reductive cyclization is efficient as it forms the heterocyclic ring and reduces the nitro group in a single transformation. The subsequent acid-catalyzed esterification is a classic, high-yielding reaction for converting carboxylic acids to methyl esters.

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid [2]1. Reaction Setup: To a solution of a suitable precursor, such as (E)-2-(2-nitrobenzylidene)malonic acid, in a solvent like ethanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C). 2. Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (H₂, typically 1-4 atm) and stir vigorously at room temperature.

- Expertise & Rationale: Catalytic hydrogenation is a clean and effective method for reducing both the nitro group to an amine and the alkene double bond. The newly formed amine then undergoes spontaneous intramolecular cyclization to form the stable tetrahydroquinoline ring.

- Work-up: Once the reaction is complete (monitored by TLC or LC-MS), filter the mixture through a pad of Celite to remove the Pd/C catalyst.

- Isolation: Concentrate the filtrate under reduced pressure. The resulting crude carboxylic acid can often be used directly in the next step or purified by recrystallization.

Step 2: Esterification to this compound

-

Reaction Setup: Dissolve the crude 1,2,3,4-tetrahydroquinoline-2-carboxylic acid in anhydrous methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

-

Trustworthiness & Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. Using anhydrous methanol and a catalyst drives the equilibrium towards the ester product (Fischer esterification).

-

-

Reaction: Heat the mixture to reflux for several hours until the starting material is consumed.

-

Work-up: Cool the reaction mixture and neutralize the acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The final product can be purified by silica gel column chromatography.

Chemical Reactivity

The reactivity is governed by the secondary amine, the ester, and the electron-rich aromatic ring.

-

N-Functionalization: The secondary amine is nucleophilic and can be readily alkylated or acylated to introduce a wide variety of substituents at the N-1 position.

-

Ester Manipulation: The methyl ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions, reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), or reacted with organometallic reagents (e.g., Grignards) to form tertiary alcohols. * Aromatic Ring Substitution: The aniline-like nature of the fused ring makes it susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation). The NH group is a strong activating, ortho-, para-director, meaning substitution will preferentially occur at the C-6 and C-8 positions.

-

Oxidation: The tetrahydroquinoline ring can be oxidized (dehydrogenated) to form the corresponding aromatic quinoline derivative using various oxidizing agents.

Sources

"Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate" chemical structure and IUPAC name

An In-depth Technical Guide to Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Abstract: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural products[1]. This compound is a chiral derivative of this scaffold, serving as a valuable building block for the asymmetric synthesis of more complex pharmaceutical agents[2]. Its structure combines the rigidity of the bicyclic core with multiple functionalization points—the secondary amine, the aromatic ring, and the versatile methyl ester—making it an attractive starting material for drug discovery campaigns. This guide provides a comprehensive overview of its chemical identity, robust synthetic protocols, detailed spectroscopic characterization, and applications in modern drug development.

Core Chemical and Structural Identity

The fundamental identity of a molecule is defined by its structure and nomenclature. For this compound, these details are well-established.

IUPAC Name: this compound[3].

Chemical Structure:

The molecule consists of a benzene ring fused to a six-membered heterocyclic ring containing nitrogen (a tetrahydrogenated pyridine ring). A methyl carboxylate group is attached at the 2-position of this heterocyclic ring. The carbon at the C2 position is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers.

Figure 1: 2D structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [3] |

| Molecular Weight | 191.23 g/mol | [3] |

| CAS Number | 40971-35-5 | [3] |

| XLogP3 (Predicted) | 2.3 | [3] |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable method for preparing this compound is the catalytic hydrogenation of its aromatic precursor, Methyl quinoline-2-carboxylate. This method is favored for its high efficiency and atom economy.

Primary Synthetic Route: Catalytic Hydrogenation

Catalytic hydrogenation involves the reduction of the pyridine part of the quinoline ring system using hydrogen gas in the presence of a metal catalyst. This transformation is a cornerstone of heterocyclic chemistry[4][5].

Reaction Scheme: Methyl quinoline-2-carboxylate + 2 H₂ --(Catalyst)--> this compound

Causality in Experimental Design:

-

Catalyst Choice: Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO₂, Adams' catalyst) are the most effective catalysts for this transformation. Pd/C is often preferred due to its cost-effectiveness and lower propensity for over-reduction of the benzene ring. Platinum catalysts can be more active, allowing for lower temperatures or pressures, but may require more careful control to maintain selectivity[4].

-

Solvent: Protic solvents like ethanol or acetic acid are commonly used as they can stabilize charged intermediates and effectively dissolve the substrate and hydrogen gas. Acetic acid can also serve as a co-catalyst by protonating the quinoline nitrogen, activating it towards reduction.

-

Hydrogen Pressure: Pressures ranging from atmospheric to 50 atm are typical. Higher pressures increase the rate of reaction but also the risk of over-reduction. For this substrate, moderate pressures (3-5 atm) are usually sufficient.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: To a high-pressure hydrogenation vessel, add Methyl quinoline-2-carboxylate (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 5-10 mol% of 10% Palladium on Carbon (Pd/C).

-

Scientist's Note: The catalyst is pyrophoric and must be handled with care, typically as a slurry in the reaction solvent.

-

-

Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid, to achieve a substrate concentration of approximately 0.1-0.5 M.

-

Purging: Seal the vessel and purge the headspace with hydrogen gas 3-5 times to remove all air.

-

Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4 atm) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) or LC-MS analysis of aliquots.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Safety Note: The Celite pad with the catalyst should not be allowed to dry in the air as it can ignite. It should be quenched with water.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound via catalytic hydrogenation.

Spectroscopic Characterization

Validation of the product's identity and purity is achieved through a combination of spectroscopic techniques. The following tables outline the typical data expected for this compound.

Table 1: Typical Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1735 | Strong, Sharp | C=O Ester Stretch |

| 1600, 1480 | Medium-Strong | Aromatic C=C Bending |

| ~1250 | Strong | C-O Ester Stretch |

Note: Data is representative and based on characteristic values for similar structures[6].

Table 2: Typical ¹H Nuclear Magnetic Resonance (NMR) Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.10 - 6.95 | m | 2H | Ar-H |

| 6.70 - 6.55 | m | 2H | Ar-H |

| ~4.50 | br s | 1H | N-H |

| ~4.15 | t or dd | 1H | H-2 |

| 3.75 | s | 3H | -OCH₃ |

| 2.90 - 2.75 | m | 2H | H-4 |

| 2.30 - 2.10 | m | 2H | H-3 |

Note: Chemical shifts are approximate. The protons at C3 and C4 are diastereotopic and may appear as complex multiplets. Data is inferred from analysis of related structures[7].

Table 3: Typical ¹³C Nuclear Magnetic Resonance (NMR) Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~174.0 | C=O (Ester) |

| ~144.0 | Ar C (quaternary, C-8a) |

| ~129.0 | Ar C-H |

| ~127.0 | Ar C-H |

| ~122.0 | Ar C (quaternary, C-4a) |

| ~117.0 | Ar C-H |

| ~114.0 | Ar C-H |

| ~56.0 | C-2 |

| ~52.0 | -OCH₃ |

| ~42.0 | C-4 |

| ~26.0 | C-3 |

Note: Data is inferred from analysis of related structures and standard chemical shift tables[7].

Mass Spectrometry (MS)

Mass spectral data for this compound is available in databases such as mzCloud[8]. The expected molecular ion peak [M]⁺ would be at m/z = 191, with the protonated molecule [M+H]⁺ at m/z = 192.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile chiral scaffold. The THQ core is found in numerous pharmaceuticals with a wide range of activities, including anti-inflammatory, anticancer, and antimalarial properties[1][9].

Role as a Chiral Building Block: The C2 stereocenter allows this compound to be used in the enantioselective synthesis of complex molecules. By starting with an enantiomerically pure form of the molecule, chemists can control the stereochemistry of the final product, which is critical for biological activity and reducing off-target effects.

Potential Therapeutic Pathways: While this specific ester may not be a final drug, the THQ core it provides is integral to molecules targeting various biological pathways. For instance, derivatives have shown potential as analgesics and agents for treating neurodegenerative diseases[1]. The racemic form has been noted for its anti-inflammatory properties[2].

Caption: Role of the title compound as a scaffold for generating diverse bioactive molecules.

References

-

mzCloud. (2016). Methyl 1 2 3 4 tetrahydroquinoline 2 carboxylate. [Link]

-

Kavková, K., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. [Link]

-

Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

-

Prokop'ev, A. I., et al. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

-

Naicker, T., et al. (2012). Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Acta Crystallographica Section E. [Link]

-

Košmrlj, J., et al. (2003). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications. [Link]

-

Goyal, V., et al. (2021). Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]

-

Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

-

Gökçe, H., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. [Link]

-

Vítek, D., et al. (2019). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... ResearchGate. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. [Link]

-

Nikolova, Y., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molecules. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. [Link]

-

Chemical Synthesis Database. (n.d.). 1,2-dihydro-isoquinoline-2-carboxylic acid tert-butyl ester. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Advancing Organic Synthesis with 1,2,3,4-Tetrahydroquinoline: A Chemist's Perspective. [Link]

-

PubChem. (n.d.). This compound. [Link]

Sources

- 1. Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation [mdpi.com]

- 2. This compound [cymitquimica.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. (1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mzCloud – Methyl 1 2 3 4 tetrahydroquinoline 2 carboxylate [mzcloud.org]

- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

"Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate" CAS number

An In-Depth Technical Guide to Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, and applications, with a focus on the scientific rationale behind its use as a valuable chiral building block in drug discovery.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] This structural motif is associated with a broad spectrum of biological activities, including anti-inflammatory, analgesic, neuroprotective, and antioxidant properties.[2][3] this compound, as a chiral derivative, serves as a crucial starting material for the enantioselective synthesis of more complex and biologically active molecules.[4] Its utility lies in its rigid, fused-ring structure which can be strategically functionalized to interact with specific biological targets.

Core Compound Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 40971-35-5 | [5] |

| Molecular Formula | C₁₁H₁₃NO₂ | [4][5] |

| Molecular Weight | 191.23 g/mol | [4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid methyl ester | [5] |

| InChI Key | ACEPYLDNGYGKDY-UHFFFAOYSA-N | [5] |

| SMILES | COC(=O)C1CCC2=CC=CC=C2N1 | [5] |

| Boiling Point | 106-110°C at 0.05 Torr | [] |

It is important to note that the hydrochloride salt of this compound is also commercially available, with a distinct CAS number of 78348-26-2.[7][8]

Synthesis and Mechanistic Considerations

The synthesis of the 1,2,3,4-tetrahydroquinoline ring system can be achieved through various established organic reactions. Domino reactions, also known as tandem or cascade reactions, are particularly efficient for constructing this heterocyclic core.[1] These methods offer high atom economy and allow for the formation of multiple chemical bonds in a single operation.[1]

General Synthetic Strategies for the Tetrahydroquinoline Core

Several powerful reactions can be employed for the synthesis of tetrahydroquinolines. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

-

Pictet-Spengler Condensation: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. It is a widely used method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[9]

-

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.[9]

-

Reductive Amination-SNA_r Domino Reaction: This strategy can involve the reduction of a nitro group, followed by an intramolecular cyclization and further reduction to yield the tetrahydroquinoline ring system.[1]

A Plausible Synthetic Workflow for this compound

Caption: Conceptual workflow for the synthesis of this compound.

Purification and Spectroscopic Characterization

Post-synthesis, the crude product requires purification to remove unreacted starting materials and byproducts. Standard chromatographic techniques, such as column chromatography on silica gel, are typically employed for this purpose.

The structural confirmation of the purified this compound is achieved through a combination of spectroscopic methods.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the protons on the heterocyclic ring, and the methyl ester protons. The integration and splitting patterns would be characteristic of the tetrahydroquinoline structure.[10][11] |

| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the heterocyclic ring, and the carbonyl carbon of the ester group.[11] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (191.23 g/mol ). Fragmentation patterns can provide further structural information.[12] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), and the C=O stretch of the ester group. |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of novel therapeutic agents due to the established biological significance of the tetrahydroquinoline scaffold.

A Chiral Building Block for Enantioselective Synthesis

The presence of a stereocenter at the 2-position makes this compound a key starting material for the synthesis of enantiomerically pure tetrahydroquinolines.[4] This is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

A Scaffold for Biologically Active Compounds

The tetrahydroquinoline nucleus is a core component of numerous compounds with demonstrated therapeutic potential. Research has indicated that derivatives of this scaffold may possess:

-

Anti-inflammatory and Analgesic Properties: Some tetrahydroquinoline derivatives have shown potential as effective agents for pain and inflammation management.[2][4]

-

Neuroprotective Effects: The neuroprotective properties of certain analogs make them promising candidates for the treatment of neurodegenerative diseases.[2]

-

Antioxidant Activity: The ability to scavenge free radicals and protect cells from oxidative stress is another important biological activity associated with this class of compounds.[2]

The following diagram illustrates the central role of this compound in the drug discovery pipeline.

Caption: The role of this compound in the drug discovery process.

Conclusion

This compound is a chemically and pharmaceutically significant molecule. Its value as a chiral building block, coupled with the proven biological activities of the tetrahydroquinoline scaffold, ensures its continued importance in the fields of organic synthesis and medicinal chemistry. A thorough understanding of its properties, synthesis, and potential applications is crucial for researchers aiming to develop novel and effective therapeutic agents.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate. Retrieved from [Link]

-

mzCloud. (2016, March 24). Methyl 1 2 3 4 tetrahydroquinoline 2 carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methyltetrahydroquinoline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

RSC Publishing. (1999). Novel Synthesis of Protected Methyl 4-Hydroxy-1,2,3,4- tetrahydroisoquinoline-3-carboxylate via Cleavage of Functionalized Dihyd. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic.... Retrieved from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

-

Alichem. (n.d.). CAS 40971-35-5 1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid methyl ester. Retrieved from [Link]

-

ChemRxiv. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Retrieved from [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation [mdpi.com]

- 4. This compound [cymitquimica.com]

- 5. This compound | C11H13NO2 | CID 2736972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. This compound HYDROCHLORIDE | 78348-26-2 [chemicalbook.com]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 10. This compound HYDROCHLORIDE(78348-26-2) 1H NMR [m.chemicalbook.com]

- 11. 1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID(46185-24-4) 1H NMR spectrum [chemicalbook.com]

- 12. mzCloud – Methyl 1 2 3 4 tetrahydroquinoline 2 carboxylate [mzcloud.org]

An In-depth Technical Guide to Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

This guide provides a comprehensive technical overview of Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, a versatile heterocyclic compound with significant potential in synthetic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, properties, and applications of this chiral building block.

Introduction: The Significance of a Chiral Scaffold

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] this compound, as a chiral derivative, offers a valuable starting point for the enantioselective synthesis of more complex molecules. Its inherent stereochemistry and functional handles make it a sought-after intermediate for the development of novel therapeutic agents. This guide will delve into the fundamental molecular and chemical properties of this compound, explore its synthesis and characterization, and discuss its current and potential applications.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in research and development.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [2][3][4] |

| Molecular Weight | 191.23 g/mol | [2][3][4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 40971-35-5 | [4] |

Synthesis and Methodologies

The synthesis of this compound can be approached through various strategies, often focusing on the construction of the tetrahydroquinoline ring system and the introduction of the carboxylate group at the C2 position. Both racemic and enantioselective syntheses are of significant interest.

General Synthetic Strategies for the Tetrahydroquinoline Core

The formation of the tetrahydroquinoline scaffold is a well-established area of organic synthesis. Common approaches include:

-

Domino Reactions: These multi-step sequences, which can involve reduction, reductive amination, and cyclization, offer an efficient route to tetrahydroquinolines from simple starting materials.[1]

-

Asymmetric Hydrogenation: The enantioselective hydrogenation of quinoline precursors is a powerful method for accessing chiral tetrahydroquinolines.[5]

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of chiral tetrahydroquinolines, which can be adapted for the specific synthesis of the title compound.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Asymmetric Hydrogenation (Conceptual)

The following is a conceptual protocol for the asymmetric synthesis, drawing from established methodologies for related compounds.

-

Substrate Preparation: Synthesize a suitable quinoline-2-carboxylic acid precursor.

-

Catalyst System: Prepare a chiral catalyst system, for example, a rhodium or iridium complex with a chiral phosphine ligand.

-

Hydrogenation: In an inert atmosphere, dissolve the quinoline precursor in an appropriate solvent (e.g., methanol, dichloromethane). Add the chiral catalyst and introduce hydrogen gas at a specified pressure.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, carefully quench the reaction and remove the catalyst. Purify the resulting 1,2,3,4-tetrahydroquinoline-2-carboxylic acid using column chromatography.

-

Esterification: Convert the carboxylic acid to its methyl ester using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

-

Final Purification: Purify the final product, this compound, by column chromatography or recrystallization to obtain the desired enantiopurity.

Characterization and Spectroscopic Data

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of the compound. While specific spectral data can vary slightly based on the solvent and instrument, typical chemical shifts can be predicted. ChemicalBook provides access to ¹H NMR spectra for the hydrochloride salt of the title compound.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. The mzCloud database contains mass spectral data for this compound.[2]

Applications in Research and Development

This compound serves as a valuable building block in several areas of chemical and pharmaceutical research.

Chiral Building Block in Asymmetric Synthesis

As a chiral molecule, it is a key starting material for the synthesis of enantiomerically pure compounds.[3] Its functional groups (the secondary amine and the methyl ester) allow for a variety of chemical transformations to build more complex molecular architectures.

Potential Therapeutic Applications

The tetrahydroquinoline scaffold is associated with a range of biological activities. The racemic form of this compound has demonstrated anti-inflammatory properties.[3] This suggests that enantiomerically pure forms may exhibit enhanced or more specific biological activities, warranting further investigation in drug discovery programs. Research has also shown that some tetrahydroquinoline derivatives possess anti-inflammatory and antioxidant properties.

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

Table 2: Hazard Identification

| Hazard Statement | Description | Source |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.[7]

Conclusion

This compound is a chemically significant molecule with a well-defined molecular structure and promising applications. Its role as a chiral building block is of particular importance in the field of asymmetric synthesis, providing a gateway to novel and potentially bioactive compounds. Further research into its synthesis, derivatization, and biological evaluation is likely to uncover new opportunities for its use in drug discovery and materials science.

References

-

mzCloud. (2016, March 24). Methyl 1 2 3 4 tetrahydroquinoline 2 carboxylate. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2017, April 25). MSDS of 1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid methyl ester. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

- Nammalwar, B., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204–232.

- Burke, A. J. (2014). Asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines. Organic & Biomolecular Chemistry, 12(35), 6737-6749.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mzCloud – Methyl 1 2 3 4 tetrahydroquinoline 2 carboxylate [mzcloud.org]

- 3. This compound [cymitquimica.com]

- 4. This compound | C11H13NO2 | CID 2736972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound HYDROCHLORIDE(78348-26-2) 1H NMR [m.chemicalbook.com]

- 7. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Discovery and History of Tetrahydroquinoline-2-carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Among its many derivatives, tetrahydroquinoline-2-carboxylate esters represent a particularly valuable class of molecules, serving as key intermediates and pharmacophores in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and history of these important compounds, charting the evolution of their synthesis from classical methods to modern catalytic and domino reactions. We will delve into the underlying principles that have guided the development of these synthetic strategies, offering field-proven insights into experimental design and execution. This guide aims to be a self-validating resource, equipping researchers with the foundational knowledge and practical methodologies necessary to innovate in this critical area of drug discovery.[3]

The Genesis: From Quinolines to their Saturated Carboxylate Counterparts

The story of tetrahydroquinoline-2-carboxylate esters begins with the discovery and synthesis of their aromatic precursors, quinolines. The late 19th century saw the development of several foundational methods for constructing the quinoline core.

Historical Quinoline Syntheses: Paving the Way

Key historical reactions that enabled the synthesis of quinoline scaffolds, including those that could be adapted to produce quinoline-carboxylic acids, include:

-

The Doebner-von Miller Reaction (1881): This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid, yielding a substituted quinoline. While not directly producing 2-carboxyquinolines, this method was pivotal in establishing a general strategy for quinoline synthesis.[4]

-

The Pfitzinger Reaction (1886): This reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound in the presence of a base.[5] Although it yields the 4-carboxy isomer, the Pfitzinger reaction demonstrated the feasibility of incorporating a carboxylic acid functionality onto the quinoline ring system from simple precursors.[6]

The synthesis of quinoline-2-carboxylic acid itself was historically achieved through methods such as the oxidation of 2-methylquinoline (quinaldine), a coal tar derivative. This foundational precursor, quinoline-2-carboxylic acid, and its corresponding esters, became the starting point for accessing the tetrahydroquinoline-2-carboxylate scaffold.[7][8]

The Leap to Saturation: Reduction of Quinoline-2-carboxylate Esters

With synthetic routes to quinoline-2-carboxylate esters established, the next logical step was the reduction of the quinoline ring system to its tetrahydro derivative. Early methods for this transformation relied on classical reduction techniques.

Historical Reduction Method: Catalytic Hydrogenation

Catalytic hydrogenation emerged as a primary method for the reduction of the quinoline ring. This process typically involves the use of a heterogeneous catalyst, such as platinum or palladium on carbon, under a hydrogen atmosphere.[9]

Experimental Protocol: Catalytic Hydrogenation of Ethyl Quinoline-2-carboxylate

-

Reaction Setup: A solution of ethyl quinoline-2-carboxylate in a suitable solvent (e.g., ethanol, acetic acid) is placed in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution.

-

Hydrogenation: The vessel is charged with hydrogen gas to a desired pressure (e.g., 50-100 psi) and the mixture is agitated at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude ethyl tetrahydroquinoline-2-carboxylate.

-

Purification: The crude product can be purified by column chromatography or distillation under reduced pressure.

The causality behind this experimental choice lies in the ability of noble metal catalysts to activate molecular hydrogen and facilitate its addition across the double bonds of the quinoline ring. The choice of solvent can influence the reaction rate and selectivity.

The Modern Era: Efficiency, Selectivity, and Asymmetry

While classical methods provided access to tetrahydroquinoline-2-carboxylate esters, the demands of modern drug discovery for efficiency, diversity, and stereochemical control spurred the development of more sophisticated synthetic strategies.

The Povarov Reaction: A Powerful Tool for Diversity

The Povarov reaction, a formal aza-Diels-Alder reaction, has become a cornerstone for the synthesis of substituted tetrahydroquinolines.[6][10][11] In its multicomponent format, an aniline, an aldehyde, and an activated alkene react in the presence of a Lewis or Brønsted acid catalyst to generate a tetrahydroquinoline scaffold in a single step.[12] This reaction is particularly powerful for creating molecular diversity, as the three components can be varied to produce a wide range of analogs.[13]

When an electron-deficient alkene bearing an ester group, such as methyl propiolate, is used as the dienophile, the Povarov reaction can be employed to directly synthesize tetrahydroquinoline-carboxylate esters.[14]

DOT Diagram: Povarov Reaction for Tetrahydroquinoline-2-carboxylate Esters

Caption: The Povarov reaction mechanism for synthesizing tetrahydroquinoline-2-carboxylate esters.

Domino Reactions: Elegance in Synthesis

Domino reactions, also known as tandem or cascade reactions, have emerged as a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation.[15][16] Several domino approaches have been developed for the synthesis of tetrahydroquinoline-carboxylate esters, often combining cyclization and reduction steps.

One notable example is the domino reduction-reductive amination of 2-nitroaryl ketones or esters.[17] In this process, the nitro group is first reduced to an amine, which then undergoes an intramolecular cyclization with the ketone or ester functionality, followed by a subsequent reduction of the resulting cyclic imine or enamine to afford the tetrahydroquinoline ring system.

DOT Diagram: Domino Synthesis of Tetrahydroquinoline-2-carboxylate Esters

Caption: A domino reaction sequence for the synthesis of tetrahydroquinoline-carboxylate esters.

The Quest for Chirality: Asymmetric Synthesis

Given the importance of stereochemistry in drug action, the development of asymmetric methods for the synthesis of chiral tetrahydroquinoline-2-carboxylate esters has been a major focus of research. These methods aim to produce a single enantiomer of the target molecule, which often exhibits superior therapeutic efficacy and a better safety profile compared to the racemic mixture.

Catalytic Asymmetric Hydrogenation

A key strategy for the asymmetric synthesis of these compounds is the catalytic asymmetric hydrogenation of quinoline-2-carboxylate esters. This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to the prochiral quinoline substrate.

Experimental Protocol: Asymmetric Hydrogenation of Methyl Quinoline-2-carboxylate

-

Catalyst Preparation: A chiral catalyst is prepared in situ by reacting a rhodium or ruthenium precursor with a chiral phosphine ligand (e.g., a BINAP derivative) in a degassed solvent.

-

Reaction Setup: The quinoline-2-carboxylate ester is dissolved in a suitable solvent (e.g., methanol, dichloromethane) in a glovebox or under an inert atmosphere.

-

Hydrogenation: The catalyst solution is added to the substrate solution, and the mixture is transferred to a high-pressure autoclave. The autoclave is pressurized with hydrogen gas and the reaction is stirred at a specific temperature until completion.

-

Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

-

Purification: The product is purified by column chromatography.

The choice of the chiral ligand is crucial for achieving high enantioselectivity, as it creates a chiral environment around the metal center, directing the hydrogenation to one face of the quinoline ring.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a tetrahydroquinoline-2-carboxylate ester depends on several factors, including the desired substitution pattern, the need for stereochemical control, and the scale of the synthesis.

| Method | Precursors | Key Features | Advantages | Disadvantages |

| Catalytic Hydrogenation | Quinoline-2-carboxylate ester | Reduction of the aromatic ring | High yields, well-established | Requires pre-functionalized quinoline, may require high pressure |

| Povarov Reaction | Aniline, aldehyde, activated alkene | [4+2] cycloaddition | High diversity, one-pot | Can produce complex mixtures, may require optimization |

| Domino Reaction | Substituted nitroarenes | Multiple bond-forming events in one pot | High efficiency, step economy | Substrate scope can be limited |

| Asymmetric Hydrogenation | Quinoline-2-carboxylate ester | Enantioselective reduction | High enantioselectivity | Requires specialized chiral catalysts |

Applications in Drug Discovery: A Privileged Scaffold in Action

The tetrahydroquinoline-2-carboxylate ester moiety is found in a number of compounds with significant therapeutic potential. The rigid, bicyclic structure of the tetrahydroquinoline core, combined with the versatile functionality of the ester group, makes it an attractive scaffold for designing molecules that can interact with a variety of biological targets.

While specific blockbuster drugs that are themselves tetrahydroquinoline-2-carboxylate esters are not widely publicized, this core is a critical building block in the synthesis of more complex drug candidates. For instance, derivatives of tetrahydroquinoline-2-carboxylic acid have been investigated as excitatory amino acid antagonists, with potential applications in neurological disorders.[18] The ester functionality provides a convenient handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[19][20]

The development of novel anticancer agents has also seen the utilization of the tetrahydroquinoline scaffold.[3] The ability to readily synthesize diverse libraries of tetrahydroquinoline-2-carboxylate esters via modern synthetic methods facilitates the exploration of structure-activity relationships (SAR) in the quest for new and more effective cancer therapies.

Conclusion and Future Outlook

The journey of tetrahydroquinoline-2-carboxylate esters from their conceptual origins in classical quinoline chemistry to their synthesis via sophisticated modern methodologies highlights the continuous evolution of organic synthesis. The development of catalytic and domino reactions has revolutionized the accessibility of these important scaffolds, enabling the rapid generation of molecular diversity for drug discovery programs.

Looking ahead, the field will likely focus on the development of even more efficient and sustainable synthetic methods. This includes the use of earth-abundant metal catalysts, further advancements in asymmetric catalysis to achieve perfect stereocontrol, and the application of flow chemistry for safer and more scalable production. As our understanding of the biological roles of these molecules deepens, the demand for innovative and practical synthetic routes to tetrahydroquinoline-2-carboxylate esters will undoubtedly continue to grow, solidifying their place as a truly privileged scaffold in the landscape of medicinal chemistry.

References

-

Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16484-16515. [Link]

-

Shaabani, A., et al. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journal of Organic Chemistry, 8, 1873-1879. [Link]

- F. Hoffmann-La Roche AG. (2000). Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. EP0971896A1.

-

Mohammed, I. K., & Mousa, E. F. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 6(1), 1-9. [Link]

-

de Paiva, W. F., et al. (2018). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. Revista Virtual de Química, 10(4), 1056-1085. [Link]

-

Ghashghaei, O., et al. (2019). Recent advances of the Povarov reaction in medicinal chemistry. ADDI, 1(1), 1-10. [Link]

-

Reddy, C. R., & Reddy, P. S. N. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Current Organic Synthesis, 13(4), 536-557. [Link]

-

Helaja, J. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Molecules, 28(4), 1746. [Link]

-

de Paiva, W. F., et al. (2018). Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Revista Virtual de Química, 10(4), 1056-1085. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 839-869. [Link]

- Sandoz AG. (1972). 1 2 3 4-tetrahydro-isoquinoline 1-carboxylic acids. US3654282A.

- Shanghai Institute of Materia Medica, Chinese Academy of Sciences. (2009). Tetrahydro isoquinoline derivatives, preparation methods and medicinal uses thereof. EP2045243A1.

-

Limantseva, R. M., et al. (2022). Povarov Reaction in the Synthesis of Polycyclic Compounds with a Tetrahydroquinoline Fragment. Russian Journal of Organic Chemistry, 58(12), 1920-1949. [Link]

-

Wang, G., et al. (2013). Enzyme-catalyzed asymmetric domino aza-Michael/aldol reaction for the synthesis of 1,2-dihydroquinolines using pepsin from porcine gastric mucosa. Tetrahedron: Asymmetry, 24(15-16), 948-953. [Link]

-

Boyarshinov, V. D., et al. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 51(8), 663-666. [Link]

-

Bouyahya, A., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices, 2(3), 295-308. [Link]

-

Jiang, Q., et al. (2023). Drugs incorporating tetrahydroquinolines. ResearchGate. [Link]

- Merck & Co., Inc. (1999). Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide. EP0902781B1.

-

Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Kumar, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622. [Link]

-

Lee, H. G., & Kang, S. H. (2002). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. Synthetic Communications, 32(16), 2477-2481. [Link]

-

Wang, C., et al. (2023). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 28(23), 7859. [Link]

-

Gabellieri, S., et al. (2022). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv. [Link]

-

Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(12), 21099-21141. [Link]

-

Zhang, Z., et al. (2024). An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs. The Journal of Organic Chemistry, 89(17), 12842-12847. [Link]

-

LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reduction (Catalytic Reduction). [Link]

-

Li, J., et al. (2018). A New Catalyst-Free Synthesis of 2,3-Dicarboxylic Ester Quinoline Derivatives. Letters in Organic Chemistry, 15(10), 844-848. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 839-869. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US11298349B2 - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ajchem-a.com [ajchem-a.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. sci-rad.com [sci-rad.com]

- 12. addi.ehu.es [addi.ehu.es]

- 13. Povarov Reaction in the Synthesis of Polycyclic Compounds with a Tetrahydroquinoline Fragment [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enzyme-catalyzed asymmetric domino aza-Michael/aldol reaction for the synthesis of 1,2-dihydroquinolines using pepsin f… [ouci.dntb.gov.ua]

- 17. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist - Google Patents [patents.google.com]

- 19. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

Methyl 1,2,3,4-Tetrahydroquinoline-2-carboxylate: A Privileged Chiral Building Block for Asymmetric Synthesis

An In-Depth Technical Guide for Researchers

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals that exhibit diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4][5] Within this important class of heterocycles, chiral 2-functionalized THQs serve as privileged structural motifs.[1] Specifically, Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, a constrained cyclic α-amino acid derivative, has emerged as a highly versatile and valuable chiral building block for the synthesis of complex, enantiomerically pure molecules.[1][6]

This technical guide provides a comprehensive overview of this compound, focusing on its stereoselective synthesis and its application as a pivotal intermediate in modern drug discovery and development. We will explore the causality behind various synthetic strategies, present detailed experimental insights, and illustrate its utility in constructing potent bioactive compounds.

Part 1: Strategies for Enantioselective Synthesis

Obtaining enantiomerically pure this compound is paramount to its function as a chiral building block. The two primary strategies to achieve this are direct asymmetric synthesis and the resolution of a racemic mixture. The choice between these pathways often depends on factors like scalability, cost, and the availability of specific catalysts and reagents.

Caption: Synthetic pathways to chiral THQs.

Asymmetric Synthesis: Building Chirality Directly

Modern synthetic chemistry prioritizes methods that generate the desired enantiomer directly, maximizing efficiency and atom economy.

A. Catalytic Asymmetric Hydrogenation & Reduction

One of the most powerful methods involves the asymmetric reduction of the corresponding quinoline-2-carboxylate.

-

Transition-Metal Catalysis: The direct hydrogenation of the stable quinoline aromatic ring presents a significant challenge.[7] However, systems utilizing chiral catalysts based on iridium or ruthenium have been developed to effectively reduce 2-functionalized quinolines with high enantioselectivity.[1][8] These reactions typically involve a chiral ligand coordinating to the metal center, which then orchestrates the stereoselective delivery of hydrogen to the substrate.

-

Biomimetic Reduction: A highly innovative approach mimics biological redox processes using a chiral, regenerable NAD(P)H model like CYNAM.[1][9] In the presence of a simple achiral Brønsted acid (e.g., phosphoric acid), this system can reduce quinoline-2-carboxylates to the desired tetrahydroquinoline with exceptional enantiomeric excess (up to 99% ee).[1] The process involves a 1,4-hydride addition, followed by isomerization and a final, stereoselective 1,2-reduction, with the NAD(P)H model being regenerated in a catalytic cycle.[1]

B. Catalytic Asymmetric Povarov Reaction

The Povarov reaction, a [4+2] cycloaddition, is a robust method for constructing the THQ core.[2] In its asymmetric variant, a chiral catalyst, often a chiral phosphoric acid, orchestrates the reaction between an N-arylimine and an electron-rich olefin.[10] This approach can simultaneously generate up to three contiguous stereocenters with excellent diastereo- and enantiocontrol, making it a highly efficient strategy for synthesizing complex THQ scaffolds.[11][12]

Caption: Mechanism of the Asymmetric Povarov Reaction.

Chiral Resolution: Separating Enantiomers

While asymmetric synthesis is often preferred, classical resolution remains a practical and valuable technique, especially when a suitable asymmetric catalyst is not available.

The core principle involves converting the racemic THQ ester into a pair of diastereomers by reacting it with an enantiomerically pure resolving agent.[13] These diastereomers possess different physical properties, most notably solubility, allowing them to be separated by fractional crystallization. The resolving agent is then cleaved to yield the pure enantiomers.

For basic amines like THQs, chiral acids such as (D)- or (L)-tartaric acid derivatives are common resolving agents.[13] For example, racemic 2-methyl-1,2,3,4-tetrahydroquinoline has been successfully resolved using (D)-tartaric acid derivatives to yield both enantiomers in high optical purity (>99% ee) after separation and recovery.

Part 2: Applications as a Chiral Synthon

The value of enantiopure this compound lies in its utility as a versatile intermediate for constructing more complex molecules. Its bifunctional nature—a secondary amine and a methyl ester—allows for a wide range of subsequent chemical transformations.

A. Synthesis of Potent Opioid Analgesics

The utility of this building block is powerfully demonstrated in the synthesis of novel therapeutic agents. A key application reported in the literature involves the synthesis of a potent opioid analgesic.[1] The synthesis began with the biomimetic asymmetric reduction of a quinoline-2-carboxylate to obtain the chiral THQ core with high enantiopurity. This crucial intermediate was then converted in three steps—reduction of the ester with lithium aluminum hydride, acylation of the amine, and salt formation—to yield the final drug candidate with an excellent overall yield.[1]

B. General Synthetic Utility

Beyond specific targets, the functional handles of the molecule allow for diverse synthetic manipulations:

-

N-Functionalization: The secondary amine can be readily acylated, alkylated, or used in cross-coupling reactions to introduce a wide variety of substituents.

-

C2-Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, providing numerous pathways for further elaboration.[1][14]

This flexibility makes it an ideal starting point for generating libraries of structurally diverse THQ derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[11][12]

Part 3: Methodologies & Data

A commitment to reproducible science requires detailed protocols and clear data presentation. This section provides a representative experimental workflow and summarizes key performance data for the synthetic methods discussed.

Representative Protocol: Biomimetic Asymmetric Reduction

The following protocol is a representative example for the enantioselective synthesis of a chiral 2-functionalized tetrahydroquinoline, based on the biomimetic reduction methodology.[1][9]

Caption: Biomimetic reduction experimental workflow.

Step-by-Step Methodology:

-

Reactor Setup: A dry Schlenk flask is charged with the quinoline-2-carboxylate substrate (1.0 eq), the chiral NAD(P)H model (e.g., (S)-H4, 1.1 eq), and an achiral phosphoric acid catalyst (0.2 eq). The flask is evacuated and backfilled with an inert atmosphere (e.g., Argon).

-

Reaction Initiation: Anhydrous solvent (e.g., toluene) is added via syringe. The reaction mixture is stirred vigorously at the designated temperature (e.g., 25 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

-

Analysis: The structure of the purified product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Comparative Data for Synthetic Methods

The following table summarizes typical results for the enantioselective synthesis of 2-substituted tetrahydroquinolines, providing a comparative basis for method selection.

| Method | Catalyst System | Typical Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Biomimetic Reduction | Chiral NAD(P)H Model / Phosphoric Acid | Toluene | High (>90%) | Excellent (up to 99%) | [1][9] |

| Asymmetric Povarov Rxn | Chiral Phosphoric Acid | Toluene | Good (70-90%) | Excellent (>95%) | [11][10] |

| Ir-Catalyzed Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ligand | Toluene/Dioxane | High (>95%) | Excellent (up to 98%) | [8] |

| Chiral Resolution | (D)-Tartaric Acid Derivative | Acetone | Moderate (<50% per enantiomer) | Excellent (>99% after recrystallization) | [13] |

Conclusion and Future Outlook

This compound stands out as a premier chiral building block, offering a direct route to enantiomerically pure molecules of significant biological and pharmaceutical interest. The development of sophisticated asymmetric catalytic methods, particularly biomimetic reductions and enantioselective Povarov reactions, has made this synthon more accessible than ever, providing high yields and outstanding levels of stereocontrol.

As the demand for stereochemically complex drugs continues to grow, the strategic application of such privileged building blocks will remain crucial. The inherent versatility of this compound ensures its continued prominence in the toolkits of medicinal and synthetic chemists, paving the way for the discovery and development of next-generation therapeutics.

References

- Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahydroquinoline Library.

- Application of a catalytic asymmetric Povarov reaction using chiral ureas to the synthesis of a tetrahydroquinoline library. Semantic Scholar.

- Methyl 1,2,3,4-tetrahydroquinoline-2-carboxyl

- Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters.

- Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ)

- Tetrahydroquinoline synthesis. Organic Chemistry Portal.

- Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction.

- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI.

- Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A compar

- CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. HETEROCYCLES.

- Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations.

- Methyl 1,2,3,4-tetrahydroquinoline-2-carboxyl

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central.

- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.

- Chiral resolution. Wikipedia.

- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).

- Methyl 1,2,3,4-tetrahydroquinoline-2-carboxyl

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity [mdpi.com]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. This compound [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Application of a catalytic asymmetric Povarov reaction using chiral ureas to the synthesis of a tetrahydroquinoline library. | Semantic Scholar [semanticscholar.org]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Research Applications of Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] This technical guide focuses on a specific, versatile derivative: Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate. This molecule serves not only as a valuable chiral building block but also as a foundational template for developing novel therapeutics.[4] Its inherent structural features—a secondary amine, an aromatic ring, and a modifiable ester group—provide a rich platform for chemical elaboration. This document synthesizes current knowledge and proposes data-driven research applications, focusing on neuropharmacology, oncology, and anti-infective discovery. We provide detailed experimental workflows and mechanistic insights to empower researchers to unlock the full potential of this promising chemical entity.

The Tetrahydroquinoline Scaffold: A Cornerstone of Medicinal Chemistry

The THQ nucleus is a recurring motif in both natural products and synthetic pharmaceuticals, valued for its conformational flexibility and diverse pharmacological profile.[3][5][6] Its derivatives have been successfully developed into drugs for a range of conditions, including antiarrhythmic (Nicainoprol), antiviral (Virantmycin), and antiparasitic (Oxamniquine) therapies.[3][6] The broad biological activity spectrum of the THQ scaffold encompasses anticancer, neuroprotective, antioxidant, anti-inflammatory, and antimicrobial properties, making it a focal point of drug discovery programs.[2][5][7]

Physicochemical and Structural Profile of the Core Compound

This compound presents a unique combination of chemical functionalities that are highly attractive for medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [4][8] |

| Molecular Weight | 191.23 g/mol | [4][8] |

| CAS Number | 40971-35-5 | [8][] |

| Key Features | Chiral center at C2, secondary amine (N1), methyl ester at C2, fused aromatic ring. | N/A |

The molecule's chirality at the C2 position is of paramount importance, as stereochemistry often dictates biological activity and target specificity. The secondary amine is a key handle for nucleophilic substitution, allowing for the introduction of diverse side chains, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further amide coupling or to enhance solubility. The aromatic ring provides a site for electrophilic substitution to modulate electronic properties and target interactions.

Synthetic Versatility and Derivatization Potential

The true value of this compound lies in its potential as a versatile synthetic intermediate. Its core structure can be readily and strategically modified to generate extensive libraries of novel compounds for biological screening.

Key Derivatization Strategies:

-

N-Alkylation/N-Arylation: The secondary amine at the N1 position is readily alkylated or acylated. This modification is crucial for modulating the compound's pharmacokinetic properties (e.g., lipophilicity, metabolic stability) and for introducing pharmacophores that can engage with specific biological targets.[10]

-

Ester Hydrolysis and Amide Coupling: Saponification of the methyl ester yields the corresponding carboxylic acid. This transformation is a gateway to creating a diverse array of amides by coupling with various amines. This strategy is frequently used in lead optimization to explore the binding pocket of a target protein and establish key hydrogen bond interactions.[10]

-

Aromatic Ring Substitution: The benzene ring of the THQ scaffold can be functionalized (e.g., via nitration, halogenation) to alter the electronic landscape of the molecule. These modifications can influence binding affinity and selectivity for a given target. For example, the incorporation of a fluorine atom at the 7-position has been shown to enhance γ-secretase inhibitory activity in related derivatives.[5]

Caption: Key derivatization pathways for this compound.

Proposed Research Applications and Therapeutic Frontiers

Based on the extensive biological activities reported for the broader THQ class, we propose the following high-potential research applications for derivatives of this compound.

Application in Neuropharmacology: Targeting Excitatory Neurotransmission

Scientific Rationale: The THQ scaffold is a known pharmacophore for targeting central nervous system (CNS) receptors.[5] Specifically, derivatives of 2-carboxy-1,2,3,4-tetrahydroquinoline have been evaluated for their antagonist activity at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[5] Overactivation of NMDA receptors is a key mechanism in excitotoxicity, which underlies neuronal damage in stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's. Designing novel NMDA receptor antagonists from this scaffold is a promising neuroprotective strategy.[11]

Proposed Research:

-

Synthesize a focused library of C2-carboxamide derivatives to probe structure-activity relationships (SAR) at the NMDA receptor glycine site.

-

Evaluate these compounds for their ability to inhibit NMDA-induced calcium influx in primary neuronal cultures.

-

Assess lead compounds for neuroprotective effects in in vitro models of oxygen-glucose deprivation (an ischemia model).

Application in Oncology: Development of Novel Cytotoxic Agents

Scientific Rationale: The THQ framework is a core component of numerous compounds with potent anticancer activity.[1][12][13] These derivatives can induce cytotoxicity through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and cell cycle arrest.[12][13][14] Recent studies have shown that novel THQ derivatives can trigger apoptosis in aggressive cancers like glioblastoma multiforme (GBM) by inducing reactive oxygen species (ROS).[15] Furthermore, the THQ scaffold has been identified as a promising starting point for developing inhibitors of key cancer targets like mTOR.[7][16]

Proposed Research:

-

Develop a library of N-acylated and aromatic-substituted derivatives.

-

Screen the library for cytotoxic activity against a panel of human cancer cell lines, including those from lung (A549), breast (MCF-7), and brain (SNB19) cancers.[1][15][17]

-

Investigate the mechanism of action for the most potent compounds, focusing on apoptosis induction (e.g., caspase-3/7 activation) and cell cycle analysis.[15]

Application in Anti-Infective Research: A New Generation of Antimicrobials

Scientific Rationale: The quinoline core is famous for its role in antimalarial (e.g., chloroquine) and antibacterial (e.g., fluoroquinolones) drugs. The THQ scaffold retains significant antimicrobial potential.[18][19] Amphiphilic THQ derivatives, which combine the heterocyclic core with cationic and lipophilic chains, have been shown to possess broad-spectrum activity against both bacteria and fungi.[20] Their mechanism often involves targeting and disrupting the microbial cell membrane, a mode of action that can be less prone to the development of resistance.[20]

Proposed Research:

-

Synthesize novel amphiphilic THQ derivatives by introducing cationic groups (e.g., guanidinium) via the N1 position and lipophilic tails via the C2-carboxylate position.

-

Determine the Minimum Inhibitory Concentration (MIC) of these compounds against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).[20][21]

-